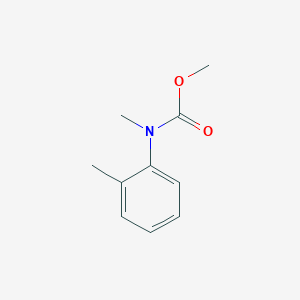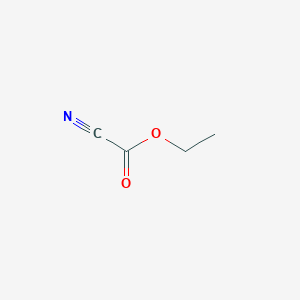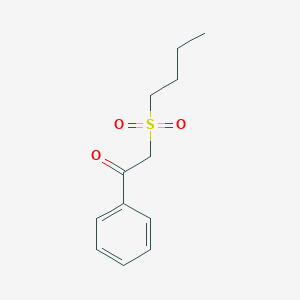
2-(Butane-1-sulfonyl)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Butane-1-sulfonyl)-1-phenylethan-1-one” belongs to the class of organic compounds known as sulfones . Sulfones are compounds containing a sulfonyl group attached to two carbon atoms. They are known for their stability and are commonly used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “2-(Butane-1-sulfonyl)-1-phenylethan-1-one” were not found, sulfones can generally be synthesized through sulfonylation reactions . For instance, a base-mediated coupling reaction of benzenesulfonyl azides with proline has been reported .
Chemical Reactions Analysis
Sulfones, including “2-(Butane-1-sulfonyl)-1-phenylethan-1-one”, can undergo a variety of chemical reactions. One notable reaction is the diazo transfer reaction, which is often used to produce diazo compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its appearance, boiling point, melting point, flash point, and density . Unfortunately, specific data for “2-(Butane-1-sulfonyl)-1-phenylethan-1-one” was not found.
Safety And Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound and how to handle it safely . An SDS for a related compound, “2-(Butane-1-sulfonyl)aniline hydrochloride”, suggests that it should be handled only by those properly qualified in the handling of potentially hazardous chemicals .
Orientations Futures
Propriétés
IUPAC Name |
2-butylsulfonyl-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-2-3-9-16(14,15)10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTOQSASKQKGRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550425 |
Source


|
| Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |
CAS RN |
100257-46-3 |
Source


|
| Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

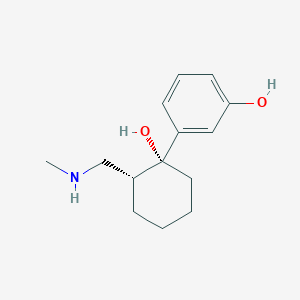
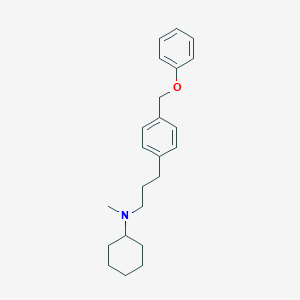
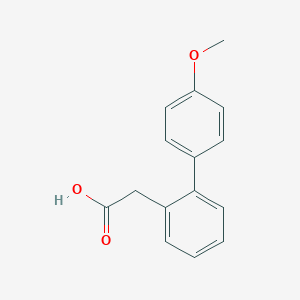
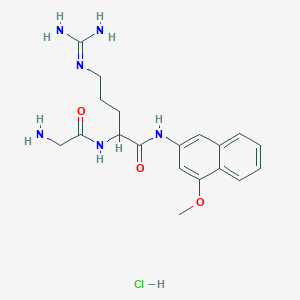
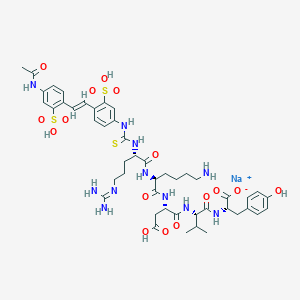
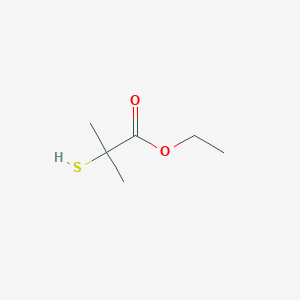
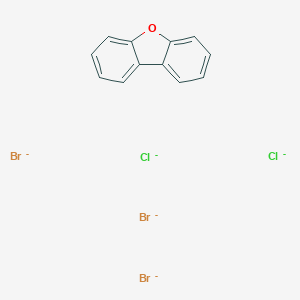
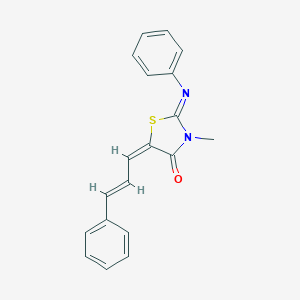
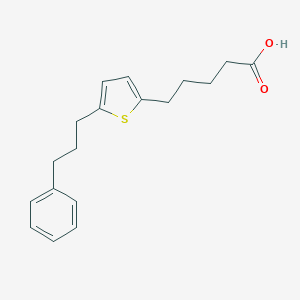
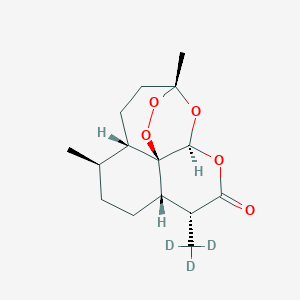
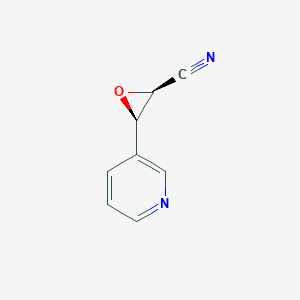
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid](/img/structure/B23061.png)
